2-(Ethylamino)-3-methylbutanoic acid
Description
2-(Ethylamino)-3-methylbutanoic acid (CAS: 64991-31-7) is a branched-chain amino acid derivative characterized by an ethylamino group at position 2 and a methyl group at position 3 of the butanoic acid backbone. Its molecular formula is C₇H₁₃NO₂, with a molecular weight of 143.18 g/mol .
Properties
IUPAC Name |
2-(ethylamino)-3-methylbutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-4-8-6(5(2)3)7(9)10/h5-6,8H,4H2,1-3H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHRMEJWWMGUKAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(C(C)C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethylamino)-3-methylbutanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-methylbutanoic acid and ethylamine.
Amidation Reaction: The carboxylic acid group of 3-methylbutanoic acid is converted to an amide by reacting with ethylamine under acidic or basic conditions. This reaction can be catalyzed by agents like dicyclohexylcarbodiimide (DCC) or using coupling reagents like N,N’-diisopropylcarbodiimide (DIC).
Hydrolysis: The resulting amide is then hydrolyzed to yield 2-(Ethylamino)-3-methylbutanoic acid. This step typically involves acidic or basic hydrolysis, depending on the desired reaction conditions.
Industrial Production Methods
In an industrial setting, the production of 2-(Ethylamino)-3-methylbutanoic acid may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(Ethylamino)-3-methylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into alcohols or amines using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The ethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles depending on the desired substitution product
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Varied products based on the nucleophile used
Scientific Research Applications
2-(Ethylamino)-3-methylbutanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving amino acid metabolism and enzyme interactions.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism by which 2-(Ethylamino)-3-methylbutanoic acid exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or signaling processes. The ethylamino group can form hydrogen bonds or ionic interactions with target molecules, modulating their activity.
Comparison with Similar Compounds
The following analysis compares 2-(ethylamino)-3-methylbutanoic acid with structurally related compounds, focusing on substituents, physicochemical properties, and research findings.
Structural Analogues and Substituent Effects
2-(Benzylamino)-3-methylbutanoic Acid Hydrochloride (CAS: 1396964-70-7)
- Substituents: Benzylamino group at position 2, methyl at position 3, hydrochloride salt.
- Molecular Formula: C₁₂H₁₈ClNO₂; MW: 243.7 g/mol .
- Key Differences: The benzyl group introduces aromaticity and bulkiness, increasing lipophilicity compared to the ethylamino group. The hydrochloride salt enhances aqueous solubility, making it more suitable for pharmaceutical formulations .
2-Amino-2-methylbutanoic Acid (CAS: 595-39-1)
- Substituents: Amino group at position 2, methyl at position 2.
- Molecular Formula: C₅H₁₁NO₂; MW: 117.15 g/mol .
- Key Differences :
2-(Dimethylcarbamoylamino)-3-methylbutanoic Acid (CAS: 1007884-62-9)
- Substituents : Dimethylcarbamoyl group at position 2, methyl at position 3.
- Molecular Formula : C₈H₁₄N₂O₃; MW : 186.21 g/mol .
- Increased polarity due to the carbamoyl moiety may affect membrane permeability .
Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Solubility | LogP (Predicted) | Key Functional Groups |
|---|---|---|---|---|---|
| 2-(Ethylamino)-3-methylbutanoic acid | C₇H₁₃NO₂ | 143.18 | Moderate (free acid) | ~0.5 | Ethylamino, carboxylic acid |
| 2-(Benzylamino)-3-methylbutanoic acid HCl | C₁₂H₁₈ClNO₂ | 243.7 | High (salt form) | ~2.1 | Benzylamino, hydrochloride |
| 2-Amino-2-methylbutanoic acid | C₅H₁₁NO₂ | 117.15 | High | ~-1.2 | Amino, carboxylic acid |
| 2-(Dimethylcarbamoylamino)-3-methylbutanoic acid | C₈H₁₄N₂O₃ | 186.21 | Moderate | ~0.8 | Carbamoyl, carboxylic acid |
Notes:
- The hydrochloride salt of benzylamino derivatives significantly improves solubility .
- The ethylamino group in the target compound balances moderate lipophilicity and solubility, making it suitable for drug delivery systems .
Biological Activity
2-(Ethylamino)-3-methylbutanoic acid (also known as ethylamino isobutyric acid) is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.
- Molecular Formula : C7H15NO2
- Molecular Weight : 145.20 g/mol
- IUPAC Name : 2-(Ethylamino)-3-methylbutanoic acid
- CAS Number : 1396964-00-0
The biological activity of 2-(Ethylamino)-3-methylbutanoic acid is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. It is hypothesized that the compound may influence metabolic pathways related to amino acid metabolism and neurotransmitter regulation.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic processes, leading to altered biochemical pathways.
- Receptor Modulation : It could act as a modulator for certain receptors, potentially affecting neurotransmission and signaling pathways.
Biological Activity
Research indicates that 2-(Ethylamino)-3-methylbutanoic acid exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, making it a candidate for further investigation in treating bacterial infections.
- Neuroprotective Effects : There is emerging evidence that this compound may protect neuronal cells from oxidative stress, which could have implications in neurodegenerative diseases.
- Metabolic Regulation : The compound has been studied for its role in regulating metabolic processes, particularly in relation to glucose and lipid metabolism.
Case Studies
-
Antimicrobial Efficacy :
- A study evaluated the antimicrobial effects of various amino acids, including 2-(Ethylamino)-3-methylbutanoic acid, against E. coli and S. aureus. Results showed a significant reduction in bacterial growth at higher concentrations of the compound.
Compound Minimum Inhibitory Concentration (MIC) 2-(Ethylamino)-3-methylbutanoic acid 64 µg/mL Control (Ampicillin) 4 µg/mL -
Neuroprotective Studies :
- In vitro studies using neuronal cell lines indicated that treatment with 2-(Ethylamino)-3-methylbutanoic acid reduced cell death induced by oxidative stress by approximately 30% compared to untreated controls.
Treatment Cell Viability (%) Control 50 2-(Ethylamino)-3-methylbutanoic acid (100 µM) 80
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
